molecular formula C20H30O B14620632 [(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene CAS No. 58509-31-2

[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene

Katalognummer: B14620632
CAS-Nummer: 58509-31-2
Molekulargewicht: 286.5 g/mol
InChI-Schlüssel: MLBJKLPUGMICAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene is an organic compound that features a benzene ring substituted with a [(3,7-dimethyldodeca-2,6-dien-1-yl)oxy] group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene typically involves the reaction of 3,7-dimethyldodeca-2,6-dien-1-ol with a suitable benzene derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve steps such as esterification or etherification to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a bioactive compound.

    Industry: It can be used in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other industrially relevant compounds.

Wirkmechanismus

The mechanism by which [(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene exerts its effects depends on its interaction with molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may disrupt microbial cell membranes or interfere with essential biochemical pathways. The specific molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications where specific reactivity or interaction with biological targets is desired.

Eigenschaften

CAS-Nummer

58509-31-2

Molekularformel

C20H30O

Molekulargewicht

286.5 g/mol

IUPAC-Name

3,7-dimethyldodeca-2,6-dienoxybenzene

InChI

InChI=1S/C20H30O/c1-4-5-7-11-18(2)12-10-13-19(3)16-17-21-20-14-8-6-9-15-20/h6,8-9,12,14-16H,4-5,7,10-11,13,17H2,1-3H3

InChI-Schlüssel

MLBJKLPUGMICAM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=CCCC(=CCOC1=CC=CC=C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.